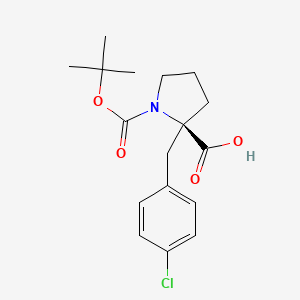
Boc-(R)-alpha-(4-chloro-benzyl)-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(R)-alpha-(4-chloro-benzyl)-proline is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Boc-®-alpha-(4-chloro-benzyl)-proline is a complex compound that has been found to interact with certain enzymes in the body. The primary targets of this compound appear to be the enzymes Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes. This interaction can lead to changes in the structure and function of the enzymes, potentially altering their ability to break down proteins . .
Biochemical Pathways
The biochemical pathways affected by Boc-®-alpha-(4-chloro-benzyl)-proline are primarily those involved in protein digestion and absorption. By interacting with trypsin enzymes, the compound can influence the breakdown of dietary proteins into their constituent amino acids . These amino acids are then absorbed by the body and used in a variety of physiological processes.
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Boc-®-alpha-(4-chloro-benzyl)-proline’s action are largely dependent on its interactions with trypsin enzymes. By inhibiting these enzymes, the compound could potentially affect the digestion and absorption of proteins, leading to changes in the body’s amino acid levels . .
Action Environment
The action, efficacy, and stability of Boc-®-alpha-(4-chloro-benzyl)-proline can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the compound’s stability and its ability to interact with trypsin enzymes . Additionally, factors such as temperature and the presence of other compounds can also influence its action and efficacy.
生物活性
Boc-(R)-alpha-(4-chloro-benzyl)-proline is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its application as a building block for peptides. The presence of the 4-chloro-benzyl substituent enhances its structural diversity and may influence its biological interactions.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C₁₃H₁₄ClN₁O₂
- Molecular Weight : Approximately 253.71 g/mol
- Functional Groups :
- Tert-butoxycarbonyl (Boc) group
- Chloro-benzyl side chain
- Proline backbone
The unique combination of these functional groups contributes to the compound's biological activity and its utility in synthesizing peptide-based therapeutics.
Role in Peptide Synthesis
This compound is primarily utilized as a protected amino acid in peptide synthesis. The Boc group protects the amine functionality, allowing for selective reactions during peptide formation. This controlled incorporation is essential for developing peptides with specific biological functions, including those targeting various diseases such as cancer and neurodegenerative disorders .
Interaction with Biological Targets
Research indicates that proline derivatives, including this compound, can significantly influence protein folding and stability. The introduction of halogen substituents, such as chlorine, can modify the electronic properties of the compound, potentially enhancing its binding affinity to biological macromolecules like enzymes and receptors .
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound in various contexts:
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Key Features | Potential Activity |
|---|---|---|
| Boc-(R)-alpha-benzyl-proline | Benzyl group without halogen | Moderate cytotoxicity |
| Boc-(R)-alpha-(4-fluorobenzyl)-proline | Substituted with fluorine | Enhanced bioavailability |
| Boc-(R)-alpha-(2-trifluoromethylbenzyl)-proline | Trifluoromethyl group | Improved metabolic stability |
| This compound | Chlorine substitution at para position | Potential anticancer activity |
特性
IUPAC Name |
(2R)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYZUJACZSDOIE-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375950 |
Source


|
| Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-49-1 |
Source


|
| Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














